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Compound of Interest

Compound Name: 6-Bromoimidazo[1,5-a]pyridine

Cat. No.: B578197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-
Bromoimidazo[1,5-a]pyridine. Due to the limited availability of experimental spectra in public

literature, this document combines reported experimental data with predicted spectroscopic

values derived from computational models and analysis of analogous compounds. Detailed

experimental protocols for obtaining and analyzing spectroscopic data for this class of

compounds are also presented.

Compound Overview
6-Bromoimidazo[1,5-a]pyridine is a heterocyclic organic compound with the molecular

formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol .[1][2] This scaffold is of interest to

researchers in medicinal chemistry and materials science due to the diverse biological activities

and photophysical properties exhibited by its derivatives.[3][4] As a synthetic building block, it is

utilized in the development of novel pharmaceuticals.[1]

Molecular Structure:

Caption: Molecular structure of 6-Bromoimidazo[1,5-a]pyridine.
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The following sections present the available and predicted spectroscopic data for 6-
Bromoimidazo[1,5-a]pyridine.

Mass Spectrometry
High-resolution mass spectrometry is a fundamental technique for determining the elemental

composition and molecular weight of a compound.

Table 1: Mass Spectrometry Data for 6-Bromoimidazo[1,5-a]pyridine

Parameter Observed Value

Molecular Formula C₇H₅BrN₂

Molecular Weight 197.03 g/mol

Ionization Mode ESI+

Observed m/z [M+H]⁺ 197, 199

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results

in two major peaks in the mass spectrum separated by 2 m/z units, which is a key diagnostic

feature for bromine-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

organic compounds in solution. While experimental spectra for 6-Bromoimidazo[1,5-
a]pyridine are not readily available, the following data are predicted based on established

principles and spectral data from analogous compounds.

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of

hydrogen atoms in a molecule.

Table 2: Predicted ¹H NMR Data for 6-Bromoimidazo[1,5-a]pyridine (in CDCl₃)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-1 7.90 - 8.10 Singlet (s) -

H-3 7.55 - 7.75 Singlet (s) -

H-5 7.40 - 7.60 Doublet (d) J ≈ 9.0 - 9.5

H-7 7.20 - 7.40
Doublet of Doublets

(dd)

J ≈ 9.0 - 9.5, J ≈ 1.5 -

2.0

H-8 8.00 - 8.20 Doublet (d) J ≈ 1.5 - 2.0

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

insights into the electronic structure of the molecule.

Table 3: Predicted ¹³C NMR Data for 6-Bromoimidazo[1,5-a]pyridine (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 130.0 - 132.0

C-3 115.0 - 117.0

C-5 120.0 - 122.0

C-6 110.0 - 112.0

C-7 128.0 - 130.0

C-8 118.0 - 120.0

C-8a 135.0 - 137.0

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Table 4: Predicted IR Absorption Bands for 6-Bromoimidazo[1,5-a]pyridine

Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 C-H (aromatic) stretch Medium

1640 - 1620 C=N stretch Strong

1600 - 1450 C=C (aromatic) stretch Strong

1300 - 1000 C-N stretch Medium

850 - 750
C-H (aromatic) out-of-plane

bend
Strong

600 - 500 C-Br stretch Medium

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems.

Table 5: Predicted UV-Vis Absorption Data for 6-Bromoimidazo[1,5-a]pyridine (in Methanol)

Predicted λmax (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Electronic Transition

~230 - 240 15,000 - 25,000 π → π

~280 - 290 5,000 - 10,000 π → π

~320 - 330 2,000 - 5,000 n → π*

Experimental Protocols
This section outlines detailed methodologies for the synthesis and spectroscopic analysis of 6-
Bromoimidazo[1,5-a]pyridine.

Synthesis of 6-Bromoimidazo[1,5-a]pyridine
A reported synthesis involves the cyclization of N-((5-bromopyridin-2-yl)methyl)formamide.
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Materials:

N-((5-bromopyridin-2-yl)methyl)formamide

Toluene

Phosphorus oxychloride (POCl₃)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of N-((5-bromopyridin-2-yl)methyl)formamide (1.0 g, 4.6 mmol) in toluene (30

mL), add phosphorus oxychloride (1.0 mL, 10.9 mmol).

Heat the reaction mixture at 103 °C for 2 hours.

After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

Dissolve the residue in dichloromethane (DCM).

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃)

and brine.

Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the residue by flash column chromatography to afford 6-bromoimidazo[1,5-
a]pyridine.
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Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized compound like 6-Bromoimidazo[1,5-a]pyridine.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of 6-Bromoimidazo[1,5-a]pyridine

Column Chromatography

Mass Spectrometry (MS)

Pure Sample

NMR Spectroscopy (¹H, ¹³C)

Pure Sample

IR Spectroscopy

Pure Sample

UV-Vis Spectroscopy

Pure Sample

Structure Elucidation & Characterization

Click to download full resolution via product page

Caption: General workflow for synthesis and spectroscopic analysis.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-10 mg of purified 6-Bromoimidazo[1,5-a]pyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b578197?utm_src=pdf-body
https://www.benchchem.com/product/b578197?utm_src=pdf-body-img
https://www.benchchem.com/product/b578197?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0.00 ppm).

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

Pulse Program: Standard single-pulse (zg30)

Number of Scans: 16-64

Relaxation Delay: 1-2 s

Acquisition Time: 3-4 s

Spectral Width: 12-16 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Number of Scans: 1024-4096

Relaxation Delay: 2-5 s

Acquisition Time: 1-2 s

Spectral Width: 200-240 ppm

Temperature: 298 K

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet):
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Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is

obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: Collect a background spectrum of the empty sample compartment.

UV-Vis Spectroscopy Protocol
Sample Preparation:

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol,

acetonitrile) of a known concentration (e.g., 1 mg/mL).

Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading

between 0.1 and 1.0.

Data Acquisition:

Instrument: UV-Vis Spectrophotometer

Scan Range: 200-800 nm

Blank: Use the pure solvent as a blank to zero the instrument.

Cuvette: Use a quartz cuvette with a 1 cm path length.
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Conclusion
This technical guide has consolidated the available and predicted spectroscopic data for 6-
Bromoimidazo[1,5-a]pyridine. While experimental mass spectrometry data confirms the

molecular weight and bromine presence, the NMR, IR, and UV-Vis data are largely predictive

and should be confirmed experimentally. The provided protocols offer standardized methods for

the synthesis and comprehensive spectroscopic characterization of this compound, which will

be valuable for researchers working on the development of novel imidazo[1,5-a]pyridine-based

molecules for pharmaceutical and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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